B1193799 ZEN-3694

ZEN-3694

カタログ番号 B1193799
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

科学的研究の応用

ZEN-3694 in Oncology Research

ZEN-3694 is a novel BET bromodomain inhibitor with significant efficacy in treating various solid tumor and hematological malignancies. This orally bioavailable small molecule has shown promising results in inhibiting proliferation and MYC mRNA expression in different cancer cell lines. Studies have demonstrated its strong activity against solid tumors and hematological malignancies, with sub-micromolar potency, making it a potential therapeutic agent in oncology. It has been found to work effectively alone or in combination with standard of care and targeted therapies across a range of malignancies, including breast, prostate, lung, melanoma, AML, and DLBCL (Attwell et al., 2015).

ZEN-3694 in Metastatic Castration-Resistant Prostate Cancer

A Phase Ib/IIa study of ZEN-3694 combined with enzalutamide was conducted in patients with metastatic castration-resistant prostate cancer (mCRPC). The study reported acceptable tolerability and potential efficacy in patients resistant to androgen-signaling inhibitors (ASI). Lower androgen receptor (AR) transcriptional activity in baseline tumor biopsies was associated with longer radiographic progression-free survival, suggesting ZEN-3694 as a potential treatment option in mCRPC, especially for patients displaying low AR transcriptional activity (Aggarwal et al., 2020).

Potential in Combining with Immunotherapies

ZEN-3694 targets several pathways that suppress anti-tumor immune responses, making it a potential candidate for combination with immunotherapies. It downregulates checkpoints like B7H3 and PD-L1, upregulates MICA antigens, and affects the differentiation and function of Regulatory T cells (Tregs). Additionally, ZEN-3694 inhibits suppressive cytokines/chemokines like IL-10 and CCL2, suggesting its potential in overcoming resistance to PD1 therapy and synergizing with various cancer immunotherapies (Attwell et al., 2016).

Use in Breast Cancer Research

In ER-positive breast cancer, ZEN-3694 combined with CDK4/6 inhibitors showed potential in reversing acquired resistance to CDK4/6 inhibitors. It exhibited potent inhibition of proliferation and induced apoptosis in resistant cell lines, suggesting its therapeutic potential in advanced ER+ breast cancer resistant to CDK4/6 inhibitors (Kharenko et al., 2021).

Modulating Treatment with AI Platforms

An interesting application of ZEN-3694 was demonstrated in a study where the CURATE.AI platform was used to guide the dosing of ZEN-3694 and enzalutamide in metastatic castration-resistant prostate cancer. The platform enabled the identification of significant dose adjustments, improving both treatment efficacy and tolerance (Pantuck et al., 2018).

Targeting Mechanisms of Resistance to Endocrine Therapies

ZEN-3694, in combination with BET inhibitors, targets several mechanisms of resistance to endocrine therapies in ER+ breast cancers. It showed activity in models of resistance to tamoxifen, fulvestrant, and CDK4/6 inhibitors, regulating transcriptional programs linked to resistance and highlighting its potential as a novel therapeutic strategy in treating resistant ER+ breast cancer (Kharenko et al., 2018).

特性

製品名

ZEN-3694

IUPAC名

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ZEN-3694;  ZEN 3694;  ZEN3694.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。